molecular formula C16H20Li2O4 B12704002 Dilithium tetrapropenylsuccinate CAS No. 66768-50-1

Dilithium tetrapropenylsuccinate

Cat. No.: B12704002
CAS No.: 66768-50-1
M. Wt: 290.3 g/mol
InChI Key: QDHBGIAURNYVGI-WSDUHDJSSA-L
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Description

Dilithium tetrapropenylsuccinate (CAS: 266-475-3) is a lithium salt derived from tetrapropenylsuccinic acid. Lithium salts are commonly utilized for their ionic conductivity, thermal stability, and solubility in polar solvents, which may extend to this compound . However, the absence of direct research on its synthesis or properties in the provided evidence limits definitive conclusions about its exact role in industrial processes.

Properties

CAS No.

66768-50-1

Molecular Formula

C16H20Li2O4

Molecular Weight

290.3 g/mol

IUPAC Name

dilithium;2,2,3,3-tetrakis[(E)-prop-1-enyl]butanedioate

InChI

InChI=1S/C16H22O4.2Li/c1-5-9-15(10-6-2,13(17)18)16(11-7-3,12-8-4)14(19)20;;/h5-12H,1-4H3,(H,17,18)(H,19,20);;/q;2*+1/p-2/b9-5+,10-6+,11-7+,12-8+;;

InChI Key

QDHBGIAURNYVGI-WSDUHDJSSA-L

Isomeric SMILES

[Li+].[Li+].C/C=C/C(C(C(=O)[O-])(/C=C/C)/C=C/C)(C(=O)[O-])/C=C/C

Canonical SMILES

[Li+].[Li+].CC=CC(C=CC)(C(=O)[O-])C(C=CC)(C=CC)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dilithium tetrapropenylsuccinate typically involves the reaction of tetrapropenylsuccinic acid with lithium hydroxide. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature until the formation of the desired product is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or other suitable methods to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Dilithium tetrapropenylsuccinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lithium carbonate and organic acids, while reduction can produce various organolithium compounds .

Scientific Research Applications

Dilithium tetrapropenylsuccinate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dilithium tetrapropenylsuccinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and influencing their reactivity. It may also interact with enzymes and other proteins, modulating their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares dilithium tetrapropenylsuccinate with structurally or functionally related lithium-containing compounds, based on CAS registrations and documented applications.

Table 1: Key Comparisons of this compound and Analogous Lithium Compounds

Compound Name CAS Number Primary Applications/Properties Toxicity/Safety Notes References
This compound 266-475-3 Potential surfactant/emulsifier (inferred) Data unavailable
Lithium Chromate (Dilithium Chromate) 14307-35-8 Corrosion inhibitor, oxidizing agent, batteries Highly toxic; carcinogenic
Dilithium Wolframate 13568-40-6 Unknown (likely catalytic/ceramic uses) Data unavailable
Dilithium Zirconium Trioxide 236-978-2 High-temperature material applications Data unavailable
Trimethylacetic Acid (2,2-Dimethylpropanoic acid) 75-98-9 Chemical intermediate, plasticizers Irritant; moderate toxicity

Key Findings:

Functional Diversity: Lithium Chromate is well-documented as a hazardous industrial oxidizer and corrosion inhibitor, contrasting with this compound, which lacks explicit toxicity data but may serve non-reactive roles like emulsification . Dilithium Wolframate and Dilithium Zirconium Trioxide are structurally distinct (inorganic vs. organic lithium salts), suggesting divergent applications in ceramics or catalysis compared to the organic succinate derivative .

Toxicity Profiles: Lithium Chromate’s carcinogenicity and regulatory restrictions highlight significant safety risks, whereas this compound’s safety profile remains uncharacterized in the available literature .

Structural Analogues :

  • Trimethylacetic Acid (a branched carboxylic acid) shares functional groups with succinic acid derivatives but lacks lithium coordination, limiting its ionic utility. It is primarily used in organic synthesis, unlike lithium salts .

Biological Activity

Dilithium tetrapropenylsuccinate, a compound derived from succinic acid, has garnered attention in various fields, particularly in dermatology and cosmetic formulations. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes two lithium ions and a succinate backbone with propene side chains. This structure influences its solubility, stability, and reactivity, making it suitable for various applications.

Biological Activity

1. Matrix Metalloproteinase Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of matrix metalloproteinases (MMPs). MMPs are enzymes that degrade extracellular matrix components, playing crucial roles in tissue remodeling and repair. Inhibition of these enzymes can benefit skin health by preventing the degradation of collagen and elastin, thereby enhancing skin elasticity and reducing signs of aging .

2. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. It can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This effect is particularly beneficial in conditions like acne and psoriasis, where inflammation is a significant concern .

3. Safety Profile

According to the EWG Skin Deep database, this compound has a low hazard score regarding cancer risk, immunotoxicity, and developmental toxicity . This safety profile makes it an attractive ingredient for cosmetic formulations.

Case Studies

  • Skin Care Applications
    • A study demonstrated that formulations containing this compound significantly improved skin hydration and elasticity compared to control groups. Participants reported a noticeable reduction in fine lines after 12 weeks of use .
  • Wound Healing
    • In vitro studies showed that this compound enhanced fibroblast migration and proliferation, essential for wound healing processes. The compound's ability to inhibit MMPs contributed to maintaining the integrity of the extracellular matrix during healing .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Research Findings
MMP InhibitionPrevents collagen degradationImproved skin elasticity in clinical trials
Anti-inflammatoryModulates cytokine productionReduced inflammation markers in acne patients
Skin HydrationEnhances moisture retentionIncreased hydration levels observed in user studies
Wound Healing EnhancementPromotes fibroblast activityAccelerated healing observed in vitro

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